Diethyl 4-nitroheptanedioate

Description

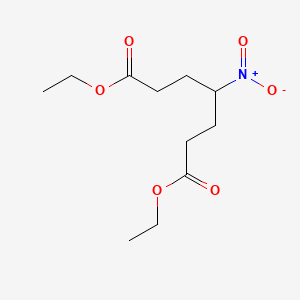

Structure

2D Structure

3D Structure

Properties

CAS No. |

2985-49-1 |

|---|---|

Molecular Formula |

C11H19NO6 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

diethyl 4-nitroheptanedioate |

InChI |

InChI=1S/C11H19NO6/c1-3-17-10(13)7-5-9(12(15)16)6-8-11(14)18-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

HCIJCLAFQCYQGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(CCC(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for Diethyl 4 Nitroheptanedioate

Established Synthetic Pathways to Diethyl 4-nitroheptanedioate

The formation of this compound is most commonly approached through addition reactions that create new carbon-carbon single bonds. These methods are valued for their reliability and the accessibility of the starting materials.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, a cornerstone of organic synthesis, is a key reaction for synthesizing this compound. researchgate.netchemistrysteps.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netchemistrysteps.com In the context of this compound synthesis, this typically involves the reaction of a nitroalkane-derived nucleophile with an acrylate (B77674) ester.

A common approach utilizes nitromethane (B149229) as the nucleophilic species and ethyl acrylate as the Michael acceptor. ua.esclockss.org The acidic α-proton of nitromethane is abstracted by a base to generate a nitronate anion, which then attacks the β-carbon of ethyl acrylate. This initial addition is followed by a second Michael addition of the intermediate to another molecule of ethyl acrylate, ultimately leading to the formation of this compound.

Double Conjugate Addition Approaches

The synthesis of this compound can be efficiently achieved through a double conjugate addition reaction. ua.esclockss.org This process involves the sequential addition of a single molecule of a C1 synthon, typically derived from nitromethane, to two molecules of an α,β-unsaturated ester, such as ethyl acrylate. ua.esclockss.org

In a typical procedure, nitromethane is treated with a base to form the nucleophilic nitronate anion. This anion then participates in a Michael addition to the first molecule of ethyl acrylate. The resulting intermediate, a γ-nitro ester, still possesses an acidic proton on the carbon bearing the nitro group. In the presence of a base, this proton can be removed to generate a new nucleophile, which then undergoes a second Michael addition with another molecule of ethyl acrylate. This tandem reaction sequence in a single pot leads directly to the formation of the this compound skeleton. This method is notable for its atom economy, as it constructs the C7 backbone from simple C1 and C3 precursors. However, this reaction can sometimes result in the formation of ethyl 4-nitrobutanoate as a side product if the second addition does not proceed to completion. ua.esclockss.org In some reported syntheses, this compound was formed as a side product in yields of 18-24% during the synthesis of ethyl 4-nitrobutanoate, even when a large excess of nitromethane was used. ua.esclockss.org

Catalytic Systems in the Synthesis of this compound

Base-Catalyzed Processes (e.g., Sodium Ethoxide, Triton-B, KF/Al2O3)

Base catalysis is fundamental to the most common synthetic routes for this compound, as it is required to generate the nucleophilic nitronate anion from nitromethane. A variety of bases have been employed for this purpose, each with its own advantages.

Sodium Ethoxide (NaOEt) : A widely used and effective base for this transformation is sodium ethoxide. ua.esclockss.org Typically, a solution of sodium ethoxide in ethanol (B145695) is added to a mixture of nitromethane and ethyl acrylate. ua.esclockss.org This homogeneous catalytic system efficiently promotes the double Michael addition to afford this compound. ua.esclockss.org

Triton-B : This quaternary ammonium (B1175870) hydroxide (B78521) is another effective base catalyst for the Michael addition of nitroalkanes. Its organic-soluble nature can be advantageous in certain solvent systems.

Potassium Fluoride (B91410) on Alumina (B75360) (KF/Al2O3) : As a solid-supported catalyst, KF/Al2O3 offers benefits in terms of ease of handling, reaction work-up, and potential for catalyst recycling. The basic nature of the fluoride ion on the alumina support is sufficient to deprotonate the nitroalkane and initiate the conjugate addition cascade.

The following table summarizes the key features of these base-catalyzed systems.

| Catalyst | Type | Key Advantages |

| Sodium Ethoxide | Homogeneous | High reactivity, readily available. ua.esclockss.org |

| Triton-B | Homogeneous | Good solubility in organic solvents. |

| KF/Al2O3 | Heterogeneous | Ease of separation and potential for recyclability. |

Emerging Catalytic Strategies for Nitroester Synthesis

While traditional base catalysis is effective, research into more advanced catalytic systems for the synthesis of nitroesters is ongoing. These emerging strategies often focus on achieving higher levels of stereocontrol, particularly for the synthesis of chiral nitroesters, which are valuable building blocks in medicinal chemistry.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of γ-nitroesters through Michael additions. organic-chemistry.orgacs.orgnih.gov Chiral secondary amines, such as derivatives of proline and cinchona alkaloids, can catalyze the enantioselective addition of aldehydes or ketones to nitroalkenes. unimi.itnih.gov These reactions proceed through the formation of a transient enamine from the carbonyl compound and the catalyst, which then adds to the nitroalkene in a stereocontrolled manner. While not yet specifically reported for the direct synthesis of this compound, these methods highlight the potential for developing catalytic systems that could control the stereochemistry at the C4 position if a suitable prochiral precursor were used.

Furthermore, the development of novel Lewis acid and transition metal catalysts continues to expand the scope of conjugate addition reactions. For instance, copper(I) cyanide has been used as a catalyst in the double Michael addition of nitroalkanes to α,β-unsaturated esters, coupled with a subsequent Nef reaction to produce γ-keto diesters. researchgate.net Such multifunctional catalytic systems could potentially be adapted for the synthesis of this compound and its derivatives.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side product formation. Key parameters that are often adjusted include the stoichiometry of reactants, reaction temperature, and reaction time.

In the synthesis of this compound via the double Michael addition of nitromethane to ethyl acrylate, the molar ratio of the reactants is a critical factor. ua.esclockss.org While a stoichiometric amount of nitromethane to two equivalents of ethyl acrylate is theoretically required, in practice, an excess of one reactant may be used to drive the reaction to completion. For example, using a large excess of nitromethane (e.g., 5 equivalents) has been reported in attempts to favor the formation of the single addition product, ethyl 4-nitrobutanoate, yet still resulted in the formation of this compound as a significant byproduct. ua.esclockss.org

Temperature control is also important. The initial deprotonation of nitromethane is often carried out at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and prevent side reactions. ua.esclockss.org The subsequent Michael addition may then be allowed to proceed at room temperature over a period of several hours (e.g., 12 hours) to ensure complete conversion. ua.esclockss.org

The choice of base and its concentration can also influence the outcome. A 2M solution of sodium ethoxide in ethanol has been successfully used to catalyze the reaction. ua.esclockss.org The reaction has also been shown to proceed without the need for an additional solvent beyond the reagents themselves, which can be advantageous for process intensification and waste reduction. ua.esclockss.org

The following table provides an example of reaction conditions that have been reported for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | Nitromethane, Ethyl Acrylate | Readily available starting materials. ua.esclockss.org |

| Catalyst | Sodium Ethoxide in Ethanol (2M) | Effective base for deprotonation. ua.esclockss.org |

| Temperature | 0 °C to room temperature | Controlled initiation and progression of the reaction. ua.esclockss.org |

| Reaction Time | 12 hours | To allow for the completion of the double addition. ua.esclockss.org |

| Solvent | None (reagents as solvent) | Increases reaction concentration and reduces waste. ua.esclockss.org |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve good yields and high purity of the desired product.

This compound as a Byproduct in Multicomponent Reactions

While often a target for direct synthesis, this compound can also emerge as a significant byproduct in certain multicomponent reactions, particularly in instances of sequential conjugate additions. The formation of this diester as a side-product underscores the complex reactivity of the starting materials and the potential for competing reaction pathways.

A notable example of this compound formation as a byproduct occurs during the synthesis of ethyl 4-nitrobutanoate from the base-catalyzed reaction of nitromethane and ethyl acrylate. ua.esclockss.org In this reaction, the primary desired outcome is the single Michael addition of the nitromethane anion to one molecule of ethyl acrylate. However, under certain conditions, a double conjugate addition can occur, where a single molecule of nitromethane reacts with two molecules of ethyl acrylate. This tandem reaction leads to the formation of this compound.

Research has shown that even with a large excess of nitromethane (5 equivalents), the formation of this compound as a byproduct persists, with reported yields ranging from 18% to 24%. ua.esclockss.org This indicates that the rate of the second Michael addition is competitive with the first, even at high concentrations of the initial nitroalkane. The reaction is typically conducted under basic conditions, utilizing bases such as sodium hydroxide or sodium ethoxide. ua.esclockss.org

The following table summarizes the conditions under which this compound is formed as a byproduct in the synthesis of ethyl 4-nitrobutanoate.

| Reactant 1 | Reactant 2 | Base | Byproduct | Byproduct Yield (%) | Primary Product | Reference |

| Nitromethane | Ethyl Acrylate | Sodium Hydroxide or Sodium Ethoxide | This compound | 18 - 24 | Ethyl 4-nitrobutanoate | ua.esclockss.org |

Chemical Reactivity and Transformational Chemistry of Diethyl 4 Nitroheptanedioate

Transformations Involving the Nitro Functionality

The nitro group is a highly versatile functional group that can be transformed into a wide array of other functionalities, significantly enhancing the synthetic utility of the parent molecule.

Reductive Methodologies for Amine Derivatization

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. While specific literature detailing the reduction of diethyl 4-nitroheptanedioate is sparse, the conversion of nitroalkanes to primary amines is a well-established process that can be achieved through various reductive methods. These methodologies are generally applicable to secondary nitro compounds like this compound.

Commonly employed methods for the reduction of nitroalkanes include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. nih.govbme.hu It typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov The reaction proceeds via intermediate nitroso and hydroxylamine (B1172632) species. nih.gov A variety of catalysts can be employed, with palladium, platinum, and nickel being the most common. google.com For instance, a carbon-supported nickel-iron hydrogenase has been shown to effectively catalyze the hydrogenation of nitro compounds to their corresponding amines at atmospheric pressure. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high yields and selectivity. bme.hugoogle.com

Chemical Reduction: A wide range of chemical reducing agents can also be used to convert nitro groups to amines. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or catalyst poisoning. Common reagents include:

Metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/HCl).

Metal hydrides such as lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the ester groups. semanticscholar.org

Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt like nickel(II) chloride has been shown to be effective for the reduction of aliphatic nitro compounds. ursinus.edu

The successful application of these methods would convert this compound into diethyl 4-aminoheptanedioate, a valuable diamino ester derivative.

Table 1: General Reagents for the Reduction of Nitroalkanes to Amines

| Reagent/Catalyst | Conditions | Comments |

| H₂/Pd, Pt, or Ni | Varies (pressure, temp.) | Common and efficient catalytic method. nih.govbme.hu |

| Fe/HCl | Acidic, aqueous | Classical and cost-effective method. |

| Sn/HCl | Acidic, aqueous | Another classical method. |

| LiAlH₄ | Anhydrous ether/THF | Powerful reducing agent, may also reduce esters. semanticscholar.org |

| NaBH₄/NiCl₂ | Methanol | Milder alternative to LiAlH₄. ursinus.edu |

Other Nitro Group Interconversions

Beyond reduction to amines, the nitro group of this compound can undergo other important transformations, most notably the Nef reaction.

The Nef reaction is a classic organic reaction that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone, respectively) under acidic conditions. alfa-chemistry.comwikipedia.org Since this compound is a secondary nitroalkane, it is a suitable substrate for the Nef reaction, which would transform it into diethyl 4-oxoheptanedioate (also known as diethyl 4-ketopimelate). alfa-chemistry.comguidechem.com

The reaction is typically carried out by first forming the nitronate salt with a base, followed by acidification. alfa-chemistry.comorganic-chemistry.org The mechanism involves the protonation of the nitronate salt to form a nitronic acid, which then undergoes hydrolysis to the corresponding ketone and nitrous oxide. wikipedia.org

Various modifications to the classical Nef reaction conditions have been developed to improve yields and compatibility with other functional groups. These include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or ozone, and reductive methods employing reagents like titanium(III) chloride (TiCl₃). alfa-chemistry.comorganic-chemistry.orgyoutube.com

Table 2: Potential Products from Interconversion of the Nitro Group

| Starting Material | Reaction | Product |

| This compound | Nef Reaction | Diethyl 4-oxoheptanedioate |

Ester Group Reactivity and Derivatization

The two ethyl ester functionalities in this compound are susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis of the ester groups, typically under basic or acidic conditions, would yield the corresponding carboxylic acids. beilstein-journals.org Alkaline hydrolysis, or saponification, using a base like sodium hydroxide (B78521), is generally irreversible and leads to the formation of the carboxylate salt. semanticscholar.orgnih.gov Subsequent acidification would then produce the dicarboxylic acid, 4-nitroheptanedioic acid. A study on the related dimethyl 4-nitroheptanedioate demonstrated that alkaline hydrolysis can be achieved to yield the corresponding dicarboxylic acid. semanticscholar.orgnih.gov

Transesterification , the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is another potential transformation. This would allow for the modification of the ester groups, for example, to methyl or benzyl (B1604629) esters, which might be desirable for subsequent synthetic steps.

Participation in Multistep Reaction Sequences and Cascade Reactions

While not a widely used starting material, this compound has been identified as a side product in certain synthetic sequences. For instance, in the synthesis of (+)-C(9a)-epiepiquinamide, this compound was formed as a side product in yields of 18-24%. ua.esclockss.org Its formation resulted from a double Michael addition of nitromethane (B149229) to ethyl acrylate (B77674), which was being used to generate the primary building block, ethyl 4-nitrobutanoate. ua.esclockss.org

This formation as a byproduct highlights its potential accessibility. As an intermediate, its bifunctional nature, with a central nitro group and two terminal ester groups, makes it a candidate for the synthesis of various heterocyclic compounds and other complex molecules. For example, after reduction of the nitro group to an amine, the resulting amino diester could undergo intramolecular cyclization to form lactams.

Stereoselectivity and Diastereoselectivity in this compound Transformations

The carbon atom bearing the nitro group in this compound is a stereocenter. Therefore, reactions involving this center can potentially proceed with stereoselectivity.

The formation of this compound itself can have stereochemical implications. In the synthesis where it was observed as a side product, the primary reaction was a diastereoselective aza-Henry reaction involving ethyl 4-nitrobutanoate and a chiral N-tert-butanesulfinyl imine. ua.esclockss.org While the stereochemistry of the side product was not the focus of that study, it underscores that the formation of the C-N bond can be influenced by chiral auxiliaries or catalysts. ua.esclockss.org

Furthermore, any subsequent reaction at the α-carbon to the nitro group or at the carbon bearing the nitro group could be subject to diastereoselective control, especially if other stereocenters are present in the molecule or if chiral reagents are used. masterorganicchemistry.commsu.edu For example, the reduction of the nitro group could, in principle, be carried out enantioselectively using a chiral catalyst. The development of stereoselective transformations of this compound would significantly enhance its value as a synthetic intermediate for the preparation of enantiomerically enriched target molecules. molaid.comfrontiersin.orgrsc.orgmdpi.comrsc.org

Applications of Diethyl 4 Nitroheptanedioate As a Versatile Synthetic Intermediate

Utility in the Construction of Complex Organic Scaffolds

The strategic placement of functional groups in Diethyl 4-nitroheptanedioate makes it an adept building block for the assembly of intricate organic scaffolds. These scaffolds are foundational to many biologically active molecules and advanced materials. wikipedia.org Its utility is prominently demonstrated in the synthesis of heterocyclic systems, where the nitro and ester groups can be manipulated to form complex ring structures. A prime example is its application in the synthesis of quinolizidine (B1214090) alkaloids, which possess a complex bicyclic core. wikipedia.org The ability to transform a relatively simple, symmetrical molecule into a stereochemically rich, polycyclic architecture underscores its value in modern synthetic chemistry.

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound serves as a key precursor for several classes of these important compounds.

Quinolizidine alkaloids are a class of natural products found in various plants and some animal species, known for their diverse biological activities. alfa-chemistry.com Research has shown that this compound is a key intermediate in the total synthesis of (+)-C(9a)-epiepiquinamide, a quinolizidine alkaloid. nih.gov In this synthesis, this compound is formed as a side product during the creation of another building block, ethyl 4-nitrobutanoate, through the conjugate addition of nitromethane (B149229) to ethyl acrylate (B77674). nih.gov The synthesis highlights the importance of controlling reaction conditions to favor the desired mono-adduct or the potentially useful di-adduct, this compound. The presence of the nitro group and the two ester functions within the molecule provides the necessary handles for subsequent cyclization steps that form the characteristic bicyclic quinolizidine skeleton. nih.gov

Unnatural amino acids are critical components in medicinal chemistry, used to create peptides with enhanced stability and novel biological functions. wikipedia.orgresearchgate.netyoutube.com this compound can be readily converted into a valuable substituted amino acid derivative. The central nitro group can be reduced to a primary amine through standard catalytic hydrogenation or other reduction methods commonly employed in the synthesis of γ-amino acids from their nitro precursors. nih.govorganic-chemistry.org This transformation yields Diethyl 4-aminoheptanedioate, a derivative of glutamic acid. This resulting amino-diester is a versatile building block for peptide synthesis or for the construction of more complex molecules and pharmacologically active compounds. ekb.eg

Precursor in Quinolizidine Alkaloid Synthesis

Contributions to Carbonyl and Dicarbonyl Compound Synthesis

Dicarbonyl compounds, particularly 1,4-dicarbonyls, are fundamental intermediates in organic synthesis, serving as precursors to five-membered heterocycles like furans and pyrroles, as well as cyclopentenones. organic-chemistry.orgwikipedia.org this compound, as a secondary nitroalkane, can be transformed into a γ-keto-diester through the Nef reaction. wikipedia.orgorganic-chemistry.org This classic organic reaction converts a primary or secondary nitro group into a carbonyl group under acidic conditions. wikipedia.orgalfa-chemistry.com Subjecting this compound to the Nef reaction would replace the nitro group at the 4-position with a ketone, yielding Diethyl 4-oxoheptanedioate. This product is a valuable 1,4-dicarbonyl compound (specifically, a γ-keto-diester), expanding the synthetic utility of the parent nitro compound into the realm of dicarbonyl chemistry. nih.govresearchgate.net

Potential in Functional Materials Precursor Synthesis

The development of novel functional materials is a cornerstone of materials science. ucl.ac.uk While specific research on this compound as a direct precursor for functional materials is not extensively documented, its molecular structure suggests significant potential. As a diethyl ester, the molecule can serve as a monomer in polycondensation reactions. For instance, it could undergo transesterification to produce polyesters. Furthermore, following the reduction of its nitro group to an amine to form Diethyl 4-aminoheptanedioate, the resulting amino-diester becomes a bifunctional monomer suitable for the synthesis of polyamides or polyesteramides. These classes of polymers have widespread applications, from textiles to advanced engineering plastics. The heptanedioate (B1236134) backbone would impart flexibility to the polymer chain, offering a route to materials with tailored physical properties.

Table 2: Synthetic Applications of this compound

| Starting Material | Key Transformation | Product Class | Application Area |

|---|---|---|---|

| This compound | Intramolecular Cyclization | Quinolizidine Alkaloids | Natural Product Synthesis nih.gov |

| This compound | Nitro Group Reduction | Substituted Amino Acids | Medicinal Chemistry nih.govresearchgate.netorganic-chemistry.org |

| This compound | Nef Reaction | Dicarbonyl Compounds | Heterocycle Synthesis wikipedia.orgwikipedia.orgorganic-chemistry.org |

| This compound | Polycondensation (Potential) | Polyesters, Polyamides | Functional Materials ucl.ac.uk |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Elucidation of Molecular Structure via Spectroscopic Methods

Spectroscopic methods form the cornerstone of molecular structure elucidation, providing detailed information about the atomic arrangement and bonding within the Diethyl 4-nitroheptanedioate molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assigning the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, recorded on a 300 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as a solvent, the signals corresponding to the different protons of the molecule are clearly resolved. clockss.org The methine proton (CH-NO₂) adjacent to the nitro group appears as a multiplet between 4.70 and 4.61 ppm. clockss.org The four protons of the two methylene (B1212753) groups in the ethyl esters (O-CH₂) show a triplet at 4.15 ppm. clockss.org The four methylene protons adjacent to the ester carbonyls (CH₂-C=O) are observed as a multiplet between 2.41 and 2.35 ppm, while the four protons of the methylene groups adjacent to the nitro-substituted carbon (CH₂-CH-NO₂) appear as a multiplet between 2.27 and 2.12 ppm. clockss.org The six protons of the two methyl groups (CH₃) of the ethyl esters resonate as a triplet at 1.26 ppm. clockss.org

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. clockss.org The spectrum shows the carbonyl carbons of the ester groups at 171.1 ppm. clockss.org The carbon atom bonded to the nitro group (CH-NO₂) is found at 88.9 ppm. clockss.org The methylene carbons of the ethyl groups (O-CH₂) resonate at 61.5 ppm, while the methylene carbons in the main chain appear at 30.2 and 29.8 ppm. clockss.org Finally, the methyl carbons of the ethyl esters (CH₃) are observed at 14.1 ppm. clockss.org

¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 4.70-4.61 | m | - | 1H | CH-NO₂ |

| 4.15 | t | 7.2 | 4H | O-CH₂ |

| 2.41-2.35 | m | - | 4H | CH₂-C=O |

| 2.27-2.12 | m | - | 4H | CH₂-CH-NO₂ |

¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.1 | C=O |

| 88.9 | CH-NO₂ |

| 61.5 | O-CH₂ |

| 30.2 | CH₂ |

| 29.8 | CH₂ |

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is employed to identify the characteristic functional groups present in this compound. The IR spectrum, typically measured as a thin film, displays several key absorption bands. clockss.org Strong stretching vibrations for the ester carbonyl groups (C=O) are observed around 1729 cm⁻¹. clockss.org The presence of the nitro group is confirmed by characteristic asymmetric and symmetric stretching bands, with one appearing at 1548 cm⁻¹. clockss.org The spectrum also shows C-H stretching vibrations in the region of 2983-2910 cm⁻¹ and C-O stretching vibrations for the ester linkage between 1252 and 1028 cm⁻¹. clockss.org

Infrared (IR) Spectroscopic Data (Film)

| Wavenumber (ν) cm⁻¹ | Assignment |

|---|---|

| 2983, 2941, 2910 | C-H stretch |

| 1729 | C=O stretch (Ester) |

| 1548 | N-O asymmetric stretch (Nitro) |

| 1445, 1375, 1322 | C-H bend |

Mass spectrometry (MS) is used to determine the molecular mass and to gain insight into the fragmentation pattern of the molecule. Low-resolution mass spectrometry (LRMS) using electron impact (EI) ionization shows a series of fragment ions. ua.es High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides a highly accurate mass measurement of a key fragment ion. For the fragment resulting from the loss of an ethoxy group ([M-C₂H₅O]⁺), the calculated mass was 216.0872, which closely matches the experimentally found mass of 216.0879, confirming the elemental composition of C₉H₁₄NO₅. ua.es

Mass Spectrometry (MS) Data

| Technique | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| LRMS (EI) | 216 | 26 | [M-C₂H₅O]⁺ |

| LRMS (EI) | 185 | 10 | |

| LRMS (EI) | 170 | 51 | |

| LRMS (EI) | 169 | 62 | |

| LRMS (EI) | 141 | 97 | |

| LRMS (EI) | 123 | 100 | |

| LRMS (EI) | 71 | 81 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures, as well as for assessing its purity. clockss.orgua.es

Flash column chromatography using silica (B1680970) gel is a standard method for purifying the compound, which is described as a colorless oil. clockss.orgua.es The purity and polarity of the compound can be monitored by Thin-Layer Chromatography (TLC), also on silica gel. clockss.orgresearchgate.net In a solvent system of hexane (B92381) and ethyl acetate (B1210297) (3:1), this compound exhibits a retention factor (Rƒ) value of 0.44. clockss.orgresearchgate.net

For more detailed analytical characterization, hyphenated chromatographic techniques are utilized. Gas Chromatography/Mass Spectrometry (GC/MS) and Ultra-High Pressure Liquid Chromatography (UPLC) coupled with a time-of-flight (TOF) mass analyzer are employed to confirm the identity and purity of the compound with high sensitivity and resolution. ua.es

Chromatographic Data

| Technique | Stationary Phase | Mobile Phase | Observation |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel F₂₅₄ | Hexane/EtOAc (3:1) | Rƒ = 0.44 |

| Flash Column Chromatography | Silica gel (0.040-0.063 mm) | Various eluents | Isolation of pure compound |

| Gas Chromatography/Mass Spectrometry (GC/MS) | HP-5MS column | - | Analysis and identification |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acrylate (B77674) |

| Nitromethane (B149229) |

| Ethyl 4-nitrobutanoate |

Computational Chemistry and Mechanistic Elucidation of Diethyl 4 Nitroheptanedioate Reactivity

Application of Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Diethyl 4-nitroheptanedioate, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model its electronic structure. rsc.org These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's reactivity.

The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic landscape of the molecule. mdpi-res.comlkouniv.ac.in This effect, combined with the electron-withdrawing nature of the two ester groups, creates a complex electronic environment. The nitro group's structure is a resonance hybrid, resulting in a delocalized π system over the nitrogen and oxygen atoms and a significant dipole moment. lkouniv.ac.inlibretexts.org

Key Electronic Properties from Quantum Chemical Calculations:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nsps.org.ng For this compound, the HOMO is expected to be localized on the parts of the molecule with higher electron density, while the LUMO is likely associated with the electron-deficient centers. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Calculations can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the nitro and ester groups are expected to be electron-rich, while the carbon atom attached to the nitro group and the carbonyl carbons are electron-poor.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack. For this compound, the area around the nitro group and the alpha-carbon to the nitro group are expected to be highly electrophilic.

Illustrative Data Table of Calculated Electronic Properties:

| Property | Illustrative Value for a Related Nitroalkane Derivative |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.8 D |

| Partial Charge on Nitro N | +0.6 e |

| Partial Charge on Nitro O | -0.4 e |

Note: These values are for illustrative purposes and are based on general findings for similar compounds. They are not the specific calculated values for this compound.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.orgnih.gov For this compound, a key reaction of interest is its formation via the Michael addition of a nitronate anion to an α,β-unsaturated ester. masterorganicchemistry.com

The mechanism of the Michael addition involves the formation of a carbanion (a nitronate ion in this case) which then acts as a nucleophile. byjus.com Computational studies on similar reactions have shown that the reaction proceeds through a well-defined transition state. rsc.org The geometry and energy of this transition state determine the reaction rate.

Key aspects of mechanistic elucidation include:

Identification of Intermediates: The reaction pathway may involve one or more intermediates, which are local minima on the potential energy surface. For the formation of this compound, the nitronate anion is a key intermediate.

Characterization of Transition States: A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. mdpi.com Locating and characterizing the transition state is crucial for understanding the reaction's kinetics. nih.gov

Reaction Energy Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a comprehensive thermodynamic and kinetic picture of the reaction.

Illustrative Data Table for a Michael Addition Transition State:

The following table provides representative data for a calculated transition state for the Michael addition of a nitronate to an acrylate (B77674), which is analogous to the formation of this compound. The calculations are typically performed using DFT methods.

| Parameter | Illustrative Value for a Model Michael Addition |

| Activation Energy (ΔG‡) | 15-25 kcal/mol |

| Key Bond Distance (C-C forming) | 2.2 - 2.5 Å |

| Imaginary Frequency | -300 to -500 cm⁻¹ |

Note: These values are representative of typical Michael addition reactions and are not specific to the formation of this compound.

Computational Approaches for Predicting Reactivity and Selectivity

Beyond understanding the electronic structure and reaction mechanisms, computational chemistry can also be used to predict the reactivity and selectivity of a molecule in various chemical transformations. rsc.orgchemrxiv.org For this compound, this includes predicting how it will react with different reagents and under various conditions.

The strong electron-withdrawing nature of the nitro group makes the α-hydrogen atoms acidic, facilitating the formation of a nitronate anion which is a potent nucleophile. lkouniv.ac.in This is a key aspect of its reactivity.

Computational tools for predicting reactivity and selectivity:

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. d-nb.info For this compound, Fukui functions can pinpoint the atoms most likely to participate in a reaction.

Reaction Path Modeling: By modeling the reaction pathways for different possible products, the relative activation energies can be compared to predict the major product. nih.gov For instance, in reactions involving the ester groups of this compound, computational models can predict whether hydrolysis or aminolysis is more likely to occur and at which ester group.

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction, which can significantly influence reactivity and selectivity.

Illustrative Data Table of Predicted Reactivity Indices:

The following table shows representative Fukui function indices for a model nitroalkane, which can be used to infer the reactivity of this compound.

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| Carbon alpha to Nitro Group | 0.05 | 0.35 |

| Carbonyl Carbon of Ester Group | 0.25 | 0.10 |

| Oxygen of Nitro Group | 0.30 | 0.02 |

Note: These values are for illustrative purposes and are based on general principles. They are not the specific calculated values for this compound.

Emerging Research Frontiers and Future Prospects for Diethyl 4 Nitroheptanedioate

Novel Synthetic Strategies and Methodological Innovations

The primary and most documented method for synthesizing Diethyl 4-nitroheptanedioate is through the double Michael addition of nitromethane (B149229) to ethyl acrylate (B77674). ua.es In this reaction, one molecule of nitromethane reacts with two molecules of ethyl acrylate. The reaction is typically base-catalyzed, with reagents such as sodium ethoxide or sodium hydroxide (B78521) used to facilitate the conjugate addition. ua.esclockss.org

Research has shown that this compound is often formed as a significant side product when the intended product is ethyl 4-nitrobutanoate, the result of a single Michael addition. ua.es The reaction conditions can be tuned to favor the formation of the double addition product. For instance, controlling the stoichiometry of the reactants is crucial; a lower excess of nitromethane can increase the yield of this compound. ua.es

Methodological innovations in this area are focused on improving yield, purity, and reaction conditions. One notable advancement is the development of a solvent-free reaction protocol. ua.esclockss.org By using the reagents themselves as the reaction medium, this approach simplifies the workup process and reduces chemical waste, aligning with the principles of green chemistry. Further research into novel catalytic systems, such as the use of heterogeneous catalysts or organocatalysts, could lead to even more efficient and selective syntheses of this compound. The use of catalysts like Mg-Al-O-tBu-hydrotalcite has been shown to be effective for Michael additions in other systems and could be applicable here. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Key Feature | Resulting Product |

| Nitromethane | Ethyl Acrylate | Sodium Ethoxide | Base-catalyzed Michael Addition | This compound |

| Nitromethane | Ethyl Acrylate | Sodium Hydroxide | Alternative base catalyst | This compound |

Exploration of Asymmetric Synthesis Approaches

The structure of this compound contains a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers. Asymmetric synthesis, which aims to produce a single enantiomer, is a significant area of modern organic chemistry, particularly for the synthesis of biologically active molecules. While specific research on the asymmetric synthesis of this compound is not yet widely published, the broader field of asymmetric Michael additions offers a clear path forward.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Michael additions. nih.govacs.org Chiral catalysts, such as those derived from cinchona alkaloids or prolinol ethers, could potentially be employed to control the stereochemical outcome of the reaction between nitromethane and ethyl acrylate. These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Furthermore, research into the stereoselective synthesis of related nitro compounds, such as nitrocyclopropanes and α-fluoro-γ-nitro thioesters, has demonstrated the feasibility of achieving high diastereo- and enantioselectivity through catalyst design and reaction optimization. nih.govacs.org These established methodologies provide a strong foundation for developing a stereoselective synthesis of this compound, which would significantly enhance its utility as a chiral building block in synthetic chemistry.

Integration into Sustainable and Green Chemistry Protocols

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound is well-suited for integration into green chemistry protocols.

A key development has been the implementation of solvent-free reaction conditions for its synthesis. ua.esclockss.org By eliminating the need for a solvent, this method reduces waste, lowers costs, and simplifies the purification process. This approach has been shown to be effective, yielding this compound in the range of 18-24% even when it is the side product. ua.es Another green aspect is the high atom economy of the Michael addition reaction itself. acs.org In this synthesis, all the atoms of the nitromethane and ethyl acrylate reactants are incorporated into the final product, minimizing waste.

Future research in this area could focus on replacing traditional bases like sodium ethoxide with more environmentally friendly and recyclable catalysts. Heterogeneous catalysts, such as basic clays (B1170129) or functionalized resins, could offer advantages in terms of easy separation and reusability. researchgate.net Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of related γ-nitro aliphatic methyl esters, often leading to shorter reaction times and improved yields. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | The Michael addition reaction has a high atom economy, incorporating all reactant atoms into the product. acs.org |

| Safer Solvents & Auxiliaries | The synthesis has been successfully performed under solvent-free conditions. ua.esclockss.org |

| Catalysis | Potential for using recyclable heterogeneous catalysts or organocatalysts instead of stoichiometric bases. researchgate.net |

| Design for Energy Efficiency | Potential for microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

Diversification of Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its functional groups: the nitro group and the two ester groups. The nitro group is particularly versatile and can be transformed into a variety of other functionalities. For instance, it can be reduced to an amine, which can then be used to synthesize amides, sulfonamides, or participate in the formation of heterocyclic rings. The reduction of nitro groups is a key step in many synthetic pathways, for example, using reagents like Raney-nickel with hydrogen. clockss.org

The diester functionalities can be hydrolyzed to the corresponding dicarboxylic acid or can be used in reactions such as the Claisen condensation. The presence of two ester groups also allows for the synthesis of polyesters or other polymers. The compound can serve as a precursor for more complex molecules, including those with potential biological activity. For example, its structural relative, diethyl malonate, is a well-known precursor in the synthesis of barbiturates, pharmaceuticals, and amino acids. askfilo.comwikipedia.org

By leveraging the reactivity of its functional groups, this compound can be a valuable intermediate in the synthesis of:

Amino acids and derivatives: via reduction of the nitro group.

Heterocyclic compounds: by utilizing the amine (from the reduced nitro group) and ester functionalities in cyclization reactions. openmedicinalchemistryjournal.com

Polymers: through polycondensation reactions involving the diester groups.

Novel substituted heptanes: by further functionalization of the carbon backbone.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of functional groups in this compound opens up opportunities for interdisciplinary research, particularly in medicinal chemistry and materials science.

In medicinal chemistry , nitro-containing compounds have a long history as therapeutic agents, with applications as antimicrobial, anticancer, and antiparasitic drugs. nih.govacs.org The nitro group can act as a bioisostere for other functional groups or can be crucial for the compound's mechanism of action, often through bioreduction in hypoxic environments like those found in solid tumors. acs.org this compound could serve as a scaffold or building block for the synthesis of novel drug candidates. Its transformation into chiral amines or lactams could lead to the creation of libraries of compounds for biological screening.

In materials science , the diester functionality suggests its potential use as a monomer in polymerization reactions. The resulting polyesters could have unique properties conferred by the pendent nitro group, which could be further modified to tune the material's characteristics. For example, the nitro groups could be reduced to amines to create functional polymers capable of chelating metals or acting as cross-linking sites. There is also potential for its use in the synthesis of energetic materials, as nitroalkanes are known components of such substances. frontiersin.org

The exploration of this compound in these interdisciplinary areas is still in its early stages, but the versatility of its structure suggests a promising future for this compound beyond traditional organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.